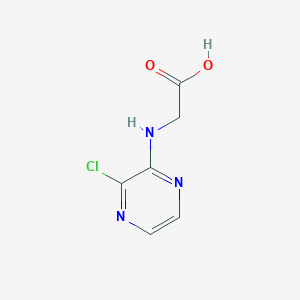
Glycine, N-(3-chloro-2-pyrazinyl)-
概要
説明
Glycine, N-(3-chloro-2-pyrazinyl)-: is an organic compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It is typically a white to pale yellow solid that is soluble in water and alcohol-based solvents . This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.
作用機序
Target of Action
Glycine, a component of the compound, is known to interact with strychnine-sensitive and strychnine-insensitive glycine binding sites located on the nmda receptor complex .
Mode of Action
The interaction of glycine with its targets can lead to changes in the receptor’s function, potentially influencing neural transmission .
Biochemical Pathways
The interaction of glycine with the nmda receptor complex suggests that it may influence pathways related to neural transmission .
Result of Action
The interaction of glycine with the nmda receptor complex suggests that it may have effects on neural transmission .
準備方法
Synthetic Routes and Reaction Conditions: Glycine, N-(3-chloro-2-pyrazinyl)- can be synthesized from 2,3-dichloropyrazine and glycine ethyl ester hydrochloride . The reaction involves the substitution of one chlorine atom in 2,3-dichloropyrazine with the glycine moiety under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for Glycine, N-(3-chloro-2-pyrazinyl)- are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Glycine, N-(3-chloro-2-pyrazinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Condensation Reactions: The amino group in glycine can participate in condensation reactions to form amides or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides.
Reduction Products: Reduction can yield dihydropyrazine derivatives.
科学的研究の応用
Chemistry: Glycine, N-(3-chloro-2-pyrazinyl)- is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules .
Biology and Medicine: The compound has potential biological activity, making it a candidate for drug development and other biomedical applications.
Industry: In industrial settings, it can be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
類似化合物との比較
Glycine, N-(3-chloro-2-pyrazinyl)-, ethyl ester: This compound is a derivative where the glycine moiety is esterified.
2,3-Dichloropyrazine: A precursor in the synthesis of Glycine, N-(3-chloro-2-pyrazinyl)-.
Uniqueness: Glycine, N-(3-chloro-2-pyrazinyl)- is unique due to its specific substitution pattern and the presence of both the pyrazine ring and the glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-[(3-chloropyrazin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-6(9-2-1-8-5)10-3-4(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWIAQOGRCJWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304580 | |
| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080650-25-4 | |
| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080650-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
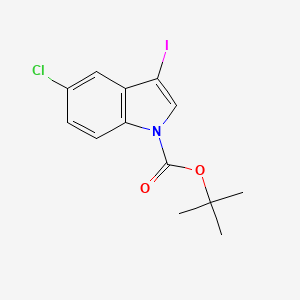
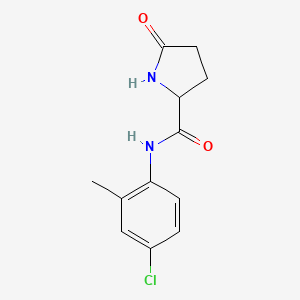
![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
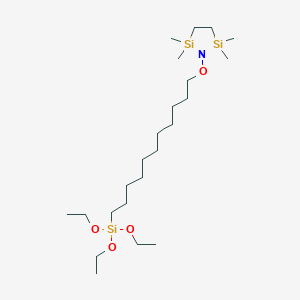

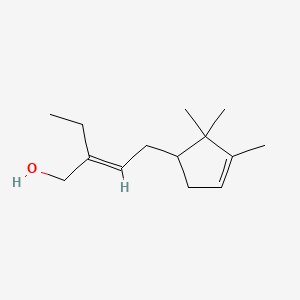
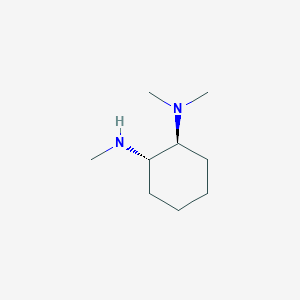

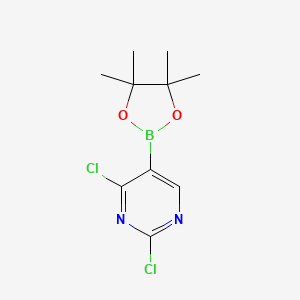

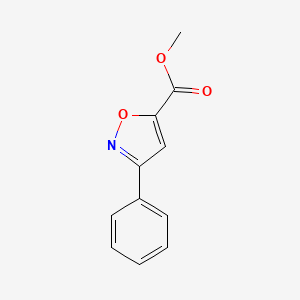
![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)
![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)
![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)
